molecular formula C10H16N2O B8048704 Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

Cat. No.: B8048704
M. Wt: 180.25 g/mol
InChI Key: OEWOQZPDLZUIGU-DTORHVGOSA-N
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Description

Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a bicyclic pyrrolo-pyrrole derivative featuring a cyclopropyl group attached via a methanone linkage to the hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl core. This scaffold is notable for its rigid bicyclic amine structure, which enhances metabolic stability and binding affinity in drug discovery contexts.

Properties

IUPAC Name

[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-10(7-1-2-7)12-5-8-3-11-4-9(8)6-12/h7-9,11H,1-6H2/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWOQZPDLZUIGU-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropyl group can be introduced via cyclopropanation reactions, while the hexahydropyrrolo[3,4-c]pyrrole core can be synthesized through intramolecular cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The hexahydropyrrolo[3,4-c]pyrrole core serves as a versatile pharmacophore, with substituent variations significantly altering physicochemical and pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Hexahydropyrrolo[3,4-c]pyrrole Derivatives

Substituent Molecular Formula Molecular Weight Pharmacological Target Key Data References
Cyclopropyl C₁₁H₁₆N₂O* 200.26 Not explicitly reported Synthetic focus; no activity data
2-Methyl-3-furyl C₁₂H₁₆N₂O₂ 220.27 Unspecified ChemSpider ID: 48065401; stereochemistry defined
Benzo[d][1,2,3]triazol-5-yl (HCl salt) C₁₂H₁₃ClN₆O 316.73 Potential kinase/modulator 87% yield; ¹H NMR and MS characterization
4,6-Dimethylpyrimidinyl/fluorophenyl-triazolyl (Seltorexant) C₂₁H₂₂FN₇O 407.45 Orexin receptor antagonist 98% purity; INN-designated (WHO); XlogP = 2.8
2-Fluorophenyl C₁₅H₁₆FN₂O 266.31 Unspecified Discontinued commercial availability

*Note: The molecular formula for the cyclopropyl derivative is inferred from structural similarity to and .

Substituent Impact on Physicochemical Properties

  • Cyclopropyl vs.
  • Hydrogen Bonding : Seltorexant’s fluorophenyl-triazolyl group introduces seven hydrogen bond acceptors, contrasting with the cyclopropyl analog’s single ketone oxygen, which may reduce off-target interactions .
  • Lipophilicity : Seltorexant’s XlogP (2.8) reflects moderate lipophilicity, while the cyclopropyl analog’s logP is likely lower due to reduced aromaticity .

Pharmacological Activity

  • Seltorexant (JNJ-42847922): A clinical-stage orexin receptor antagonist with nanomolar affinity, highlighting the scaffold’s applicability in CNS disorders .

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